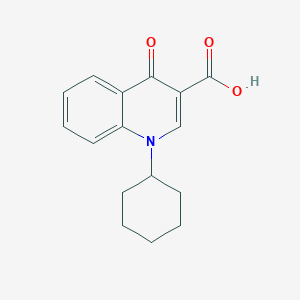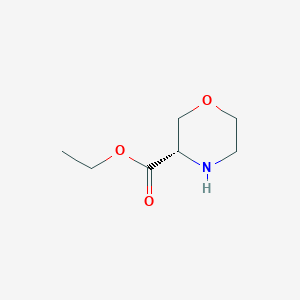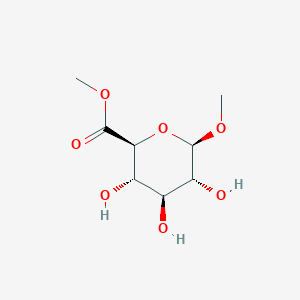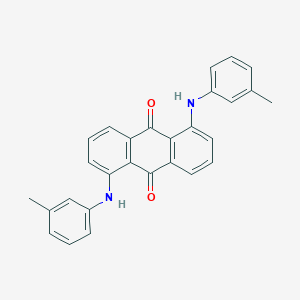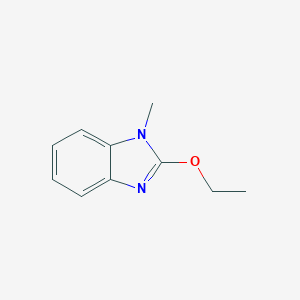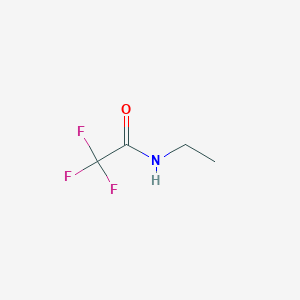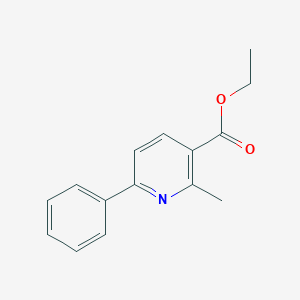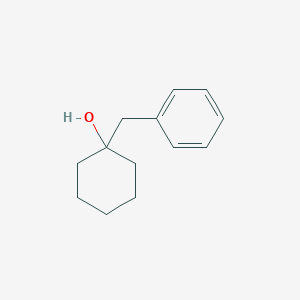
1-benzylcyclohexanol
概要
説明
1-benzylcyclohexanol, with the chemical formula C13H18O, is an organic compound known for its versatile applications in various fields. It appears as a colorless to pale yellow liquid and is soluble in many organic solvents such as ether, chloroform, and alcohols . This compound is characterized by its fragrant smell and has a melting point of 20-23°C and a boiling point of 238-241°C .
準備方法
1-benzylcyclohexanol is typically synthesized through a benzylation reaction. One common method involves the reaction of benzyl chloride with cyclohexanol . Another method includes the reaction of benzyl bromide with magnesium in dry tetrahydrofuran (THF) to form a Grignard reagent, which is then reacted with cyclohexanone to produce this compound . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the product.
化学反応の分析
1-benzylcyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylcyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexylmethanol using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation typically yields ketones, while reduction produces alcohols.
科学的研究の応用
1-benzylcyclohexanol has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Industry: It is used in the manufacture of perfumes, coatings, resins, and functional polymers.
作用機序
The mechanism of action of 1-benzylcyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The exact mechanism depends on the specific application and the molecular structure of the derivatives formed from this compound.
類似化合物との比較
1-benzylcyclohexanol can be compared with other similar compounds such as:
Cyclohexanol: Unlike this compound, cyclohexanol lacks the benzyl group, which significantly alters its chemical properties and applications.
Benzyl alcohol: This compound has a similar benzyl group but differs in the cyclohexane ring, leading to different reactivity and uses.
1-Phenylcyclohexanol: This compound is structurally similar but has a phenyl group instead of a benzyl group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of both benzyl and cyclohexanol groups, making it valuable in various synthetic and industrial processes.
特性
IUPAC Name |
1-benzylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-13(9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELACZRZMOTSPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173072 | |
| Record name | 1-Benzylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1944-01-0 | |
| Record name | 1-(Phenylmethyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1944-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzylcyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1944-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1944-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Benzylcyclohexanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5T2GNY756 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different reaction products observed when 1-benzylcyclohexanol is used as an alkylating agent in Friedel-Crafts alkylation of benzene? How do the reaction conditions and catalysts influence the product distribution?
A1: The research paper "Modern Friedel—Crafts Chemistry. Part 27. Alkylation of Benzene with 1‐Benzyl‐ and 1‐Phenylcyclohexanols in the Presence of H2SO4 and AlCl3/CH3NO2 Catalysts" [] investigates the alkylation of benzene with this compound under different reaction conditions. The study reveals that the choice of catalyst significantly impacts the product distribution:
- AlCl3/CH3NO2 catalyst: Predominantly yields 2,3-benzobicyclo[3.3.1]nona-2-ene (8, 79%) and cyclohexyldiphenylmethane (10, 21%) [].
- H2SO4 catalyst: Leads to a more diverse product mixture, including 1-benzylcyclohexene (5, 47.5%), 2,3-benzobicyclo[3.3.1]nona-2-ene (8, 8%), cyclohexyldiphenylmethane (10, 21.5%), 1-cyclopentyl-1,2-diphenylethane (12, 18%), and 1-benzyl-1-phenylcyclohexene (13, 4%) [].
Q2: How does the structure of the alcohol used for alkylation, specifically comparing this compound and 1-phenylcyclohexanol, affect the outcome of the Friedel-Crafts alkylation reaction?
A2: The study [] also investigates the alkylation of benzene with 1-phenylcyclohexanol, a structural isomer of this compound, under the same reaction conditions. Interestingly, regardless of the catalyst used (AlCl3/CH3NO2 or H2SO4), the sole product obtained is 1-(1-phenylcyclohexyl)-2-phenylcyclohexene (17) []. This result suggests that even a subtle structural difference in the starting alcohol can dramatically alter the reaction pathway, likely due to differences in carbocation stability and rearrangement possibilities during the reaction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
